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Introduction
Cresomycin is a novel, synthetically-derived antibiotic belonging to the bridged macrobicyclic

oxepanoprolinamide class, which shares similarities with lincosamide antibiotics.[1] Developed

to address the growing threat of antimicrobial resistance, cresomycin exhibits potent activity

against a broad spectrum of both Gram-positive and Gram-negative bacteria, including

multidrug-resistant (MDR) strains of critical pathogens such as Staphylococcus aureus,

Escherichia coli, and Pseudomonas aeruginosa.[1][2][3] Its unique, pre-organized three-

dimensional structure allows for high-affinity binding to the bacterial ribosome, enabling it to

overcome common resistance mechanisms that render other ribosome-targeting antibiotics

ineffective.[1][4] This technical guide provides an in-depth overview of cresomycin's chemical

properties, mechanism of action, antimicrobial spectrum, and the experimental methodologies

used in its characterization.

Chemical and Physical Properties
Cresomycin is a complex organic molecule with the following properties:
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Property Value Source

IUPAC Name

(4S,5aS,8S,8aR)-4-Isobutyl-N-

[(1R,7R,8R,9R,10R,11S,12R,Z

)-10,11,12-trihydroxy-7-methyl-

13-oxa-2-

thiabicyclo[7.3.1]tridec-5-en-8-

yl]octahydro-2H-oxepino[2,3-

c]pyrrol-8-carboxamide

[1]

Molecular Formula C25H42N2O6S [1][5]

Molecular Weight 498.68 g/mol [1][5]

CAS Number 2999743-53-0 [1]

PubChem CID 169247206 [1][5]

Mechanism of Action
Cresomycin targets the bacterial 70S ribosome, a crucial cellular machine responsible for

protein synthesis.[2][4] By binding to the peptidyl transferase center (PTC) on the 50S subunit,

cresomycin inhibits the elongation of polypeptide chains, leading to a bacteriostatic effect.[1] A

key innovation in the design of cresomycin is its rigid, pre-organized conformation, which

minimizes the entropic penalty of binding to its target.[1][4] This tight binding is crucial for its

ability to overcome common resistance mechanisms.

Overcoming Resistance
Two prevalent mechanisms of resistance to ribosome-targeting antibiotics involve the

enzymatic methylation of ribosomal RNA (rRNA) at the antibiotic binding site. The erm and cfr

genes encode for methyltransferases that modify specific nucleotides in the 23S rRNA,

sterically hindering the binding of many antibiotics.[1]

Cresomycin's rigid structure allows it to bind effectively to these modified ribosomes.

Structural studies have shown that upon cresomycin binding, the methylated nucleobases are

displaced, allowing the antibiotic to maintain its inhibitory activity.[6]
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Figure 1. Mechanism of action of cresomycin and overcoming resistance.

Antimicrobial Spectrum
Cresomycin has demonstrated a broad spectrum of activity against both Gram-positive and

Gram-negative bacteria, including strains resistant to multiple other classes of antibiotics.
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Bacterial Species Strain Type MIC90 (µg/mL) Source

Staphylococcus

aureus
MDR 2 [3]

Streptococcus spp. MDR ≤ 0.06 [3]

Enterococcus spp. MDR 0.25 [3]

Clostridioides difficile MDR 2 [3]

Escherichia coli MDR 2 [3]

Klebsiella

pneumoniae
MDR 8 [3]

Acinetobacter

baumannii
MDR 8 [3]

Neisseria

gonorrhoeae
MDR 0.125 [3]

In Vivo Efficacy
Preclinical studies in murine models have demonstrated the in vivo efficacy of cresomycin
against systemic and localized infections caused by MDR bacteria.
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Infection
Model

Pathogen
Treatment
Regimen

Outcome Source

Murine Sepsis
S. aureus (cfr-

expressing)

25 mg/kg q.i.d.,

subcutaneous

100% survival at

7 days (vs. 10%

in vehicle group)

[3]

Neutropenic

Thigh

S. aureus (cfr-

expressing)
Not specified

-4.6 log10 CFU

reduction vs.

vehicle

[7]

Neutropenic

Thigh

S. aureus (ermA-

expressing)
Not specified

-2.2 log10 CFU

reduction vs.

vehicle

[7]

Neutropenic

Thigh

E. coli

(carbapenem-

resistant)

Not specified

-2.6 log10 CFU

reduction vs.

vehicle

[7]

Neutropenic

Thigh

P. aeruginosa

(carbapenem-

resistant)

Not specified

-2.7 log10 CFU

reduction vs.

vehicle

[7]

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. The following sections outline the methodologies used in the key studies of

cresomycin, based on the information available in the primary literature.

Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial susceptibility of various bacterial strains to cresomycin was determined

using the broth microdilution method according to the Clinical and Laboratory Standards

Institute (CLSI) guidelines.

Preparation of Bacterial Inoculum:

Bacterial isolates were grown on appropriate agar plates overnight at 37°C.
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Colonies were suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to a turbidity

equivalent to a 0.5 McFarland standard.

The bacterial suspension was further diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

Preparation of Cresomycin Dilutions:

A stock solution of cresomycin was prepared in a suitable solvent.

Serial twofold dilutions of cresomycin were prepared in CAMHB in a 96-well microtiter

plate.

Inoculation and Incubation:

Each well containing the diluted cresomycin was inoculated with the prepared bacterial

suspension.

The microtiter plates were incubated at 37°C for 18-24 hours.

Determination of MIC:

The MIC was determined as the lowest concentration of cresomycin that completely

inhibited visible bacterial growth.

Ribosome Binding Assay
The binding of cresomycin to the bacterial ribosome was assessed using a competitive

binding assay with a radiolabeled ligand.

Preparation of Ribosomes:

70S ribosomes were isolated from a suitable bacterial strain (e.g., E. coli) through

differential centrifugation and purification.

Competitive Binding Experiment:
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A constant concentration of a radiolabeled antibiotic known to bind to the PTC (e.g., [3H]-

erythromycin) was incubated with the isolated ribosomes.

Increasing concentrations of unlabeled cresomycin were added to the reaction mixtures.

The reaction was allowed to reach equilibrium.

Quantification of Binding:

The ribosome-bound radiolabeled ligand was separated from the unbound ligand using a

filtration method.

The amount of radioactivity in the bound fraction was quantified using liquid scintillation

counting.

The concentration of cresomycin that inhibited 50% of the radiolabeled ligand binding

(IC50) was calculated.

In Vivo Murine Sepsis Model
The efficacy of cresomycin in a systemic infection model was evaluated as follows:

Animal Model:

Female BALB/c mice were used for the study.

Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.

Infection:

Mice were infected with a lethal dose of a clinically relevant bacterial strain (e.g., MDR S.

aureus) via intraperitoneal or intravenous injection.

Treatment:

One hour post-infection, mice were treated with cresomycin at a specified dose and route

of administration (e.g., 25 mg/kg, subcutaneous).

Treatment was administered multiple times a day (e.g., q.i.d.) for a specified duration.
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A control group received a vehicle solution.

Monitoring and Endpoint:

Mice were monitored for signs of illness and survival over a period of seven days.

The primary endpoint was the percentage of survival in each group.

Synthesis and Workflow
The total synthesis of cresomycin is a complex, multi-step process that allows for the precise

construction of its unique bridged macrobicyclic architecture.[8] The general workflow for the

discovery and preclinical evaluation of cresomycin is outlined below.
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Figure 2. General workflow for the discovery and preclinical evaluation of cresomycin.

Conclusion
Cresomycin represents a significant advancement in the development of new antibiotics to

combat multidrug-resistant bacteria. Its novel, pre-organized structure enables high-affinity

binding to the bacterial ribosome and the ability to overcome key resistance mechanisms. The

data presented in this technical guide highlight its potent in vitro and in vivo activity against a

wide range of clinically important pathogens. Further preclinical and clinical development will be

crucial to determine the ultimate therapeutic potential of this promising new antibiotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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